REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH3:10].[B:11](OC(C)C)([O:16]C(C)C)[O:12]C(C)C.O>O1CCCC1.BrC1C=CC=CC=1SC.II>[CH3:10][S:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[B:11]([OH:16])[OH:12]
|
Name
|
|
Quantity
|
9.52 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)SC
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
119 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
BrC1=C(C=CC=C1)SC
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
ADDITION
|
Details
|
was dropped to the mixture during 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After being heated for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added 500 mL of 2 mol/L hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 300 mL of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 500 mL of 2 mol/L aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
the aqueous layer was acidified by addition of concentrated hydrochloric acid under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The residual diethyl ether was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH3:10].[B:11](OC(C)C)([O:16]C(C)C)[O:12]C(C)C.O>O1CCCC1.BrC1C=CC=CC=1SC.II>[CH3:10][S:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[B:11]([OH:16])[OH:12]
|
Name
|
|
Quantity
|
9.52 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)SC
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
119 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
BrC1=C(C=CC=C1)SC
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
ADDITION
|
Details
|
was dropped to the mixture during 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After being heated for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added 500 mL of 2 mol/L hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 300 mL of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 500 mL of 2 mol/L aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
the aqueous layer was acidified by addition of concentrated hydrochloric acid under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The residual diethyl ether was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |